2-(4-Isopropylphenyl)quinoline-4-carboxylic acid
Overview
Description
2-(4-Isopropylphenyl)quinoline-4-carboxylic acid is a synthetic organic compound with the molecular formula C19H17NO2 and a molecular weight of 291.34 g/mol . This compound is characterized by a quinoline core structure substituted with a 4-isopropylphenyl group at the 2-position and a carboxylic acid group at the 4-position. It is primarily used in research settings for its potential biological activities and as a building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropylphenyl)quinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Pfitzinger reaction, which is a condensation reaction between isatins and ketones in the presence of a base . Another method includes the Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with an aldehyde or ketone under acidic or basic conditions .
Industrial Production Methods
These methods often involve the use of catalysts, such as rare-earth metals, and environmentally friendly conditions, such as microwave irradiation or solvent-free reactions .
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products
The major products formed from these reactions include various quinoline derivatives, such as 2-phenylquinoline-4-carboxylic acid and its substituted analogs .
Scientific Research Applications
2-(4-Isopropylphenyl)quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Isopropylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, some quinoline derivatives are known to bind to the estrogen receptor β (ER β), influencing the development and function of reproductive and non-reproductive tissues . The compound may also inhibit protein synthesis in bacteria, leading to bacteriostatic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylquinoline-4-carboxylic acid
- 2-(4-Methylphenyl)quinoline-4-carboxylic acid
- 2-(4-Chlorophenyl)quinoline-4-carboxylic acid
Uniqueness
2-(4-Isopropylphenyl)quinoline-4-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to other similar compounds .
Properties
IUPAC Name |
2-(4-propan-2-ylphenyl)quinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-12(2)13-7-9-14(10-8-13)18-11-16(19(21)22)15-5-3-4-6-17(15)20-18/h3-12H,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPIOGXNTJWFNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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